REACTION_CXSMILES
|
CCOCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)=[CH:9][CH:8]=1.CCOCC.C1COCC1.[OH-].[Na+]>O>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][N:16]([CH3:17])[CH3:18])=[CH:11][CH:12]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC(=O)N(C)C
|
Name
|
ether THF
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCOCC.C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a small exotherm
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture stirred vigourously for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (4% to 8% MeOH/dichloromethane+0.5% ammonium hydroxide)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg | |
YIELD: CALCULATEDPERCENTYIELD | 12.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |